

The Historical Development and Discovery of Vinyl Benzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Vinyl benzoate	
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Abstract

Vinyl benzoate, the ester of benzoic acid and vinyl alcohol, holds a significant position in polymer chemistry and material science. Its unique structure, combining an aromatic ring with a reactive vinyl group, has made it a valuable monomer for the synthesis of various polymers with tailored properties. This technical guide provides an in-depth exploration of the historical development and discovery of vinyl benzoate, detailing its synthesis, chemical properties, and the evolution of its production methods. The content is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of this important chemical compound.

Introduction

Vinyl benzoate (ethenyl benzoate) is an organic compound with the chemical formula C₉H₈O₂. It is a colorless liquid that is soluble in many organic solvents. The presence of both a vinyl group and a benzoate group allows it to participate in a variety of chemical reactions, most notably polymerization, making it a versatile building block in the synthesis of polymers and copolymers. These polymers find applications in coatings, adhesives, and as modifiers for other resins. This guide traces the journey of **vinyl benzoate** from its early synthesis to modern production techniques, providing detailed experimental protocols and key quantitative data.

Historical Development



The discovery and development of **vinyl benzoate** are intrinsically linked to the broader history of vinyl polymer chemistry. While a singular "discovery" of the **vinyl benzoate** monomer is not attributed to a specific individual, its synthesis and study emerged from the foundational work on vinyl esters in the early 20th century.

The groundwork for vinyl chemistry was laid in the 19th century with the synthesis of vinyl chloride and the observation of its polymerization.[1][2][3] However, it was the pioneering work of chemists like Dr. Willy O. Herrmann and Dr. Wolfram Haehnel in the 1920s and 1930s that significantly advanced the field of vinyl esters, particularly vinyl acetate.[4] Their research into the synthesis and polymerization of these monomers paved the way for the exploration of other vinyl esters, including **vinyl benzoate**.

Early synthesis of vinyl esters often involved the reaction of acetylene with carboxylic acids.[5] This method, while effective, presented challenges due to the hazardous nature of acetylene. A significant breakthrough came with the development of the vinyl interchange or transesterification reaction, which offered a safer and more controlled route to a variety of vinyl esters. A key patent in this area was granted to Walter J. Toussaint and Louis G. MacDowell, Jr. in 1942 for their process of preparing vinyl esters, including **vinyl benzoate**, by reacting vinyl acetate with a carboxylic acid in the presence of a mercury catalyst.[6] This method became a cornerstone for the laboratory and industrial synthesis of many vinyl esters.

The commercialization of vinyl ester resins in the early 1960s marked a significant milestone, driving further research into monomers like **vinyl benzoate** to create polymers with specific properties such as improved thermal and chemical resistance.[1]

Physicochemical and Spectral Data

A comprehensive understanding of a chemical compound necessitates a thorough characterization of its physical and spectral properties. The following tables summarize key quantitative data for **vinyl benzoate**.

Physical Properties



Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₂	[7][8]
Molecular Weight	148.16 g/mol	[7][8]
Boiling Point	95-96 °C at 20 mmHg	[7][8][9][10]
73-74 °C at 8 mmHg	[6]	
Melting Point	-32 °C	[8][10]
Density	1.07 g/mL at 25 °C	[6][7][8][9][10]
Refractive Index (n ²⁰ /D)	1.529	[6][7][8][9][10]
Vapor Pressure	0.4 mmHg at 25 °C	[7][8][9][10]
Flash Point	180 °F (82.2 °C)	[7][8][9][10]
Solubility	Soluble in methanol	[7][8][9][10]

Spectral Data

The ¹H NMR spectrum of **vinyl benzoate** provides characteristic signals for the vinyl and benzoate protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	dd	2H	Aromatic (ortho to C=O)
~7.6	m	1H	Aromatic (para to C=O)
~7.5	m	2H	Aromatic (meta to C=O)
~7.3	dd	1H	=CH-O
~4.9	dd	1H	=CH2 (trans)
~4.6	dd	1H	=CH ₂ (cis)



Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The ^{13}C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~141	=CH-O
~133	Aromatic (para)
~130	Aromatic (ortho)
~129	Aromatic (ipso)
~128	Aromatic (meta)
~98	=CH ₂

The IR spectrum of **vinyl benzoate** shows characteristic absorption bands for its functional groups.[11][12][13][14][15]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3070	Medium	=C-H stretch (vinyl)
~3030	Medium	=C-H stretch (aromatic)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (vinyl)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (ester)
~950, ~880	Strong	=C-H bend (vinyl out-of-plane)



Synthesis of Vinyl Benzoate: Experimental Protocols

Two primary methods have historically been employed for the synthesis of **vinyl benzoate**: the reaction of acetylene with benzoic acid and the transesterification of vinyl acetate with benzoic acid. Modern approaches often favor the latter due to safety and efficiency, with variations in catalysts.

Synthesis via Acetylene

This method involves the direct vinylation of benzoic acid using acetylene gas in the presence of a catalyst.[16][17]

Reaction: C₆H₅COOH + C₂H₂ → C₆H₅COOCH=CH₂

Catalyst: Typically, zinc or cadmium salts of carboxylic acids, or Group VIII metal complexes are used.[18] Supported platinum catalysts can also be employed.[17]

Experimental Protocol (General):

- Catalyst Preparation: If using a supported catalyst, prepare it according to established literature procedures (e.g., impregnation of zinc acetate on activated carbon).
- Reaction Setup: A high-pressure reactor equipped with a gas inlet, stirrer, and temperature control is charged with benzoic acid and the catalyst. The reactor is then purged with an inert gas.
- Reaction Execution: Acetylene gas is introduced into the reactor to a specified pressure. The
 reaction mixture is heated to the desired temperature (typically 100-180 °C) and stirred
 vigorously.[17]
- Work-up and Purification: After the reaction is complete (monitored by techniques like GC or TLC), the reactor is cooled, and the excess acetylene is safely vented. The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield pure vinyl benzoate.

Synthesis via Transesterification (Vinyl Interchange)

Foundational & Exploratory





This is the more common laboratory and industrial method, involving the reaction of benzoic acid with vinyl acetate.[18]

Reaction: C₆H₅COOH + CH₃COOCH=CH₂ ≠ C₆H₅COOCH=CH₂ + CH₃COOH

Catalysts: Historically, mercury salts (e.g., mercuric acetate) with a strong acid (e.g., sulfuric acid) were used.[6][19] More recently, due to environmental concerns, palladium-based catalysts have been developed.[18][20]

Experimental Protocol (Mercury Catalyst - based on Toussaint and MacDowell, 1942):[6]

- Reaction Setup: A reaction flask equipped with a reflux condenser, stirrer, and thermometer is charged with benzoic acid and an excess of vinyl acetate (e.g., a 1:6 molar ratio of benzoic acid to vinyl acetate).
- Catalyst Addition: A catalytic amount of mercuric acetate (e.g., 1.6% based on the weight of benzoic acid) and a small amount of concentrated sulfuric acid are added to the reaction mixture.
- Reaction Execution: The mixture is heated to reflux (approximately 78 °C) with continuous stirring for a period of 3 hours.
- Catalyst Neutralization: After the reaction period, the mixture is cooled, and a neutralizing agent, such as sodium acetate, is added to quench the catalyst.
- Purification: The reaction mixture is then subjected to fractional distillation. The lower-boiling vinyl acetate and acetic acid are removed first, followed by vacuum distillation of the residue to isolate the pure vinyl benzoate. A 73% overall yield was reported in the original patent.[6]

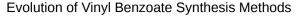
Experimental Protocol (Palladium on Carbon Catalyst):[18]

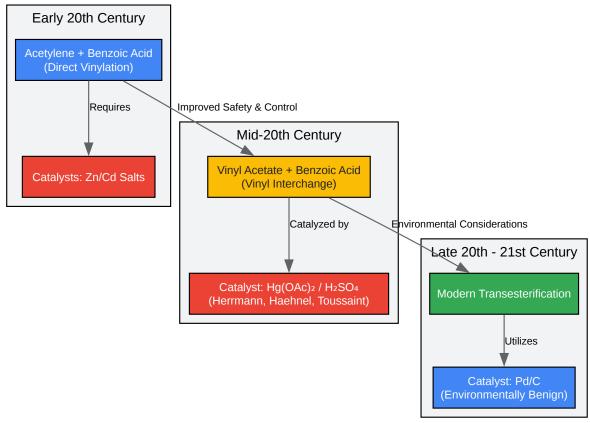
- Catalyst Preparation: A 5 wt% Pd/C catalyst is prepared using established methods.
- Reaction Setup: A flask is charged with benzoic acid, vinyl acetate (e.g., a 1:11 molar ratio), and the Pd/C catalyst (e.g., 4.0 wt% of reactants).
- Reaction Execution: The mixture is heated to 80 °C and stirred for 10 hours.



• Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to distillation to separate the product from unreacted starting materials and byproducts. This method has reported yields up to 85.7%.[18][20]

Diagrams and Workflows Evolution of Vinyl Benzoate Synthesis





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Caption: Evolution of Vinyl Benzoate Synthesis Methods.

General Workflow for Transesterification Synthesis



Start Charge Reactor: - Benzoic Acid - Vinyl Acetate (excess) - Catalyst Heat and Stir (e.g., 80°C, 10h for Pd/C) Cool Reaction Mixture Catalyst Removal? Yes (e.g., Pd/C) No (Homogeneous) Neutralize Catalyst Filtration (for Hg salts) Fractional / Vacuum Distillation Isolate Pure Vinyl Benzoate

General Workflow for Vinyl Benzoate Synthesis via Transesterification

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End

Caption: General Workflow for Transesterification Synthesis.



Conclusion

The journey of **vinyl benzoate** from its conceptual origins in the broader field of vinyl chemistry to its well-characterized synthesis and application is a testament to the progressive nature of chemical science. While the exact moment of its first synthesis is not clearly documented as a singular event, the development of robust and efficient synthetic routes, particularly the transesterification of vinyl acetate, has solidified its place as a valuable monomer. The shift from hazardous acetylene-based methods and toxic mercury catalysts to safer and more environmentally friendly palladium-catalyzed processes reflects the evolving priorities of the chemical industry. The detailed physicochemical and spectral data, along with established experimental protocols, provide a solid foundation for its continued use and exploration in academic and industrial research, particularly in the development of advanced polymer materials.

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